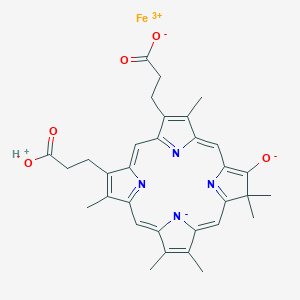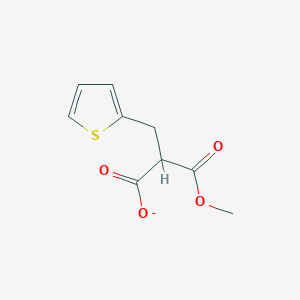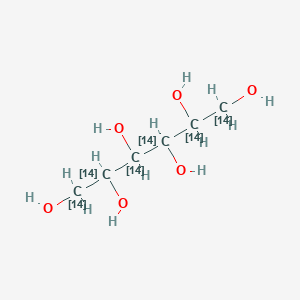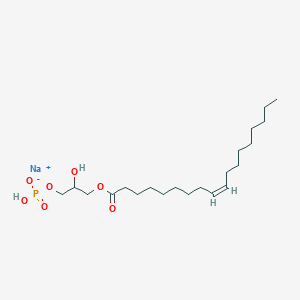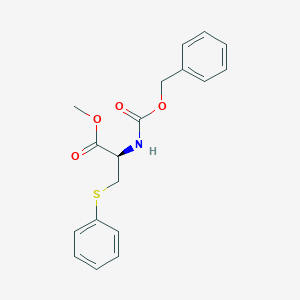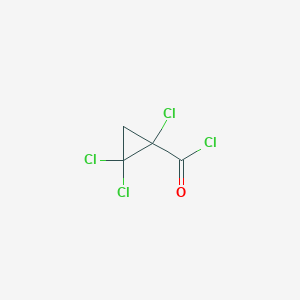
2,2,6-Trifluoro-1,3-benzodioxol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves strategic design and functionalization, leading to the development of metal-organic frameworks (MOFs) and other complex molecules. For instance, Das & Mandal (2018) discussed the design of a triazine-based ligand for selective gas/vapor sorption and sensing applications, demonstrating a sophisticated approach to chemical synthesis involving amino-functionalized structures (Das & Mandal, 2018). Similarly, other works have focused on the preparation and reactions of organosulfonyloxy derivatives and the catalyzed formation of benzodiazepines, showcasing a range of synthetic techniques applicable to compounds with similar structures (Zhdankin et al., 1996; Bera et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds related to 2,2,6-Trifluoro-1,3-benzodioxol-5-amine often features complex arrangements, as seen in metal-organic frameworks and other inorganic-organic hybrid compounds. These structures are characterized by their coordination modes, spatial arrangements, and the formation of chains and layers, as detailed in the works of Guo et al. (2019) and others (Guo et al., 2019).
Chemical Reactions and Properties
The chemical reactions and properties of related compounds include a variety of interactions and transformations. For example, the work of Timoshenko et al. (2002) on the synthesis of 6-(Polyfluoroalkyl)uracils from polyfluoro-1,1-dihydroalkyl sulfones highlights the reactivity of fluorinated compounds and their potential for further chemical modifications (Timoshenko et al., 2002).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, crystallinity, and phase behavior, are crucial for understanding their applications and behavior in various environments. Studies on the crystallization and structural determination of compounds provide insights into their stability and interactions at the molecular level, as illustrated by works focused on the solid-state packing and hydrogen-bonding interactions (Low et al., 2004).
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
2,2,6-Trifluoro-1,3-benzodioxol-5-amine serves as a precursor in synthesizing derivatives with potential antibacterial properties. Studies have explored the creation of N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide derivatives, revealing moderate antibacterial capabilities compared to standard antibiotics like ciprofloxacin (Aziz‐ur‐Rehman et al., 2015). Further research on N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides highlighted their role in bacterial biofilm inhibition and cytotoxicity (Abbasi et al., 2020).
Metal Complexation
This compound has been involved in the formation of metal chelates for medical purposes, such as 99mTc complexes with hexadentate tricatechol ligands, showing potential in medical imaging applications (Hahn & Rupprecht, 1991).
Organic Synthesis
It is integral in the synthesis of organosulfonyloxy derivatives and in reactions with alkynyltrimethylsilanes, demonstrating versatility in organic synthesis processes (Zhdankin et al., 1996).
Luminescent Metal Organic Frameworks
The compound is used in designing amine-functionalized luminescent metal-organic frameworks, which are significant for selective gas/vapor sorption and nanomolar sensing in water (Das & Mandal, 2018).
Antiarrhythmic Activity
Research into benzamides with trifluoroethoxy ring substituents, including derivatives of 2,2,6-Trifluoro-1,3-benzodioxol-5-amine, has explored their potential as oral antiarrhythmic agents in mice (Banitt et al., 1977).
Spirocompound Synthesis
This compound is employed in synthesizing trifluoromethyl-containing spirocompounds, like 1'H-spiro[azirine-2,4'-quinolin]-2'(3'H)-ones, through radical cascade processes, revealing potential in bioactive compound development (Meng et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,2,6-trifluoro-1,3-benzodioxol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-3-1-5-6(2-4(3)11)13-7(9,10)12-5/h1-2H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVTVWOEVYKSTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(O2)(F)F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10559933 |
Source


|
| Record name | 2,2,6-Trifluoro-2H-1,3-benzodioxol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10559933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120934-03-4 |
Source


|
| Record name | 2,2,6-Trifluoro-2H-1,3-benzodioxol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10559933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(2,6-Dichlorobenzyl)-2-Methyl-1h-Imidazol-4-Yl]pyrimidin-2-Amine](/img/structure/B54649.png)



